molecular formula C4H10N2O2 B1606919 Ethyl hydrazinoacetate CAS No. 637-80-9

Ethyl hydrazinoacetate

Cat. No. B1606919
CAS RN: 637-80-9
M. Wt: 118.13 g/mol
InChI Key: GETVBTMFGVOGRW-UHFFFAOYSA-N
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Description

Ethyl hydrazinoacetate is an organic compound with the linear formula H2NNHCH2CO2C2H5 · HCl . It is a white to off-white powder and has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .


Synthesis Analysis

The synthesis of this compound involves the use of N-heteroaromatic Schiff base ligand, derived from 8-quinolinecarboxaldehyde (q8a) and this compound (haOEt). This compound was synthesized and characterized by analytical and spectroscopy methods .


Molecular Structure Analysis

The molecular formula of this compound is C4H10N2O2 . The molecular weight is 118.134 Da . The InChI key is GETVBTMFGVOGRW-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 223.0±23.0 °C at 760 mmHg, and a flash point of 88.6±22.6 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl hydrazinoacetate plays a critical role in the synthesis of heterocyclic compounds, which are fundamental to developing pharmaceuticals and agrochemicals. For instance, it has been used in the synthesis of imidazo[1,2-b]pyrazole derivatives, demonstrating its utility in creating complex organic structures Elnagdi, Hafez, El-Fahham, & Kandeel, 1980.

Material Science and Nonlinear Optical Properties

In material science, this compound derivatives have been studied for their nonlinear optical (NLO) properties. These properties are essential for photonic applications like optical limiting, data storage, and information processing. A study by Nair et al. (2022) explored the third-order nonlinear optical properties of this compound derivatives, showing promising results for photonic devices Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022.

Pharmaceutical Development

This compound is instrumental in pharmaceutical development, especially in synthesizing new compounds with potential biological activities. For example, it has been used in creating derivatives that possess anti-inflammatory properties, as demonstrated by Ilango et al. (2009), who synthesized novel 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives showing significant anti-inflammatory activity Ilango, Valentina, Umarani, & Kumar, 2009.

Safety and Hazards

Ethyl hydrazinoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required .

Mechanism of Action

Target of Action

Ethyl hydrazinoacetate, also known as ethyl 2-hydrazinylacetate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is copper (II) complexes . These complexes play a crucial role in various biological processes, including cellular respiration and antioxidant defense mechanisms.

Mode of Action

The interaction of this compound with its targets involves a process known as condensation . This compound has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde

Pharmacokinetics

Its molecular weight of 15460 suggests that it may have reasonable bioavailability

Result of Action

It’s known that the compound has been used in the synthesis of novel copper (ii) complexes . These complexes could potentially have various effects on cellular processes, but more research is needed to determine the specifics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a combustible solid , suggesting that it may be sensitive to heat and flame. Additionally, it’s recommended that the compound be stored in a dry, well-ventilated area , indicating that humidity and air circulation could impact its stability

properties

IUPAC Name

ethyl 2-hydrazinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-8-4(7)3-6-5/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETVBTMFGVOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60980016
Record name Ethyl hydrazinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60980016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

637-80-9, 6945-92-2
Record name Acetic acid, 2-hydrazinyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylhydrazinoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrazinoacetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrazinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60980016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of ethyl hydrazinoacetate in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, predominantly for constructing nitrogen-containing heterocycles. [, , , , , , , ] For instance, it reacts with 1,3-diketones to yield pyrazole derivatives, which can be further modified into pharmacologically active compounds like insecticides. [] Additionally, it readily forms hydrazones with aldehydes and ketones, leading to various heterocyclic systems with potential biological activity. [, , , ]

Q2: Can you provide some specific examples of metal complexes synthesized with this compound derivatives and their potential applications?

A2: Researchers have synthesized a range of metal complexes using ligands derived from the condensation of this compound with various aldehydes and ketones. For example:

  • Cobalt(III), Zinc(II), Cadmium(II), and Palladium(II) complexes: These complexes, synthesized using ligands derived from the condensation of this compound with 2-acetylpyridine, exhibit diverse geometries and coordination modes, highlighting the versatility of this type of ligand. [] The Cobalt(III) complex, characterized by X-ray crystallography, revealed an octahedral geometry with two tridentate ligands. [] In contrast, the Zinc(II) complex adopted a tetrahedral geometry with a single bidentate ligand. [] These findings offer insights into structure-property relationships for designing metal-based catalysts or pharmaceuticals.
  • Palladium(II) and Platinum(II) complexes: Complexes with ligands derived from 2-acetylpyridine or 2-quinolinecarboxaldehyde and this compound have been investigated for their cytotoxic activity against various cancer cell lines. [, , ] Interestingly, the Palladium(II) complexes with quinoline-based ligands displayed promising activity, comparable to cisplatin in some cases, and induced apoptotic cell death. [] These results highlight the potential of this compound-derived metal complexes as anticancer agents.

Q3: How does the structure of the ligand derived from this compound influence the biological activity of the resulting metal complexes?

A3: The biological activity of metal complexes derived from this compound is significantly influenced by the structure of the ligand, specifically the choice of aldehyde or ketone used in its formation. [, ] For instance, Palladium(II) complexes with quinoline-based ligands showed higher cytotoxicity against cancer cell lines compared to their pyridine analogues. [] This difference in activity is attributed to the larger chelate ring size and increased lipophilicity of the quinoline-based ligands, potentially enhancing cellular uptake and interaction with biological targets. []

Q4: Beyond its use in metal complex synthesis, are there other applications of this compound?

A4: Yes, this compound has shown potential in other areas:

  • Insecticidal Activity: A derivative of this compound, 2-methyl-9-R'-10-R-5,6-dihydro-7H-pyrazolo[1,5-d][1,4]benzodiazepin-6-one, displayed insecticidal properties against the house fly, demonstrating its potential in pest control. []

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Several analytical techniques are employed to characterize this compound and its derivatives, including:

  • Spectroscopy: Infrared (IR) spectroscopy provides information about functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, elucidates the structure and connectivity of atoms within the molecule. [, ]
  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) present in the compound, confirming its purity and composition. []
  • X-ray Crystallography: For crystalline compounds, X-ray crystallography reveals the three-dimensional arrangement of atoms within the crystal lattice, providing detailed structural information. [, ]
  • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to study the thermal stability and decomposition patterns of compounds, offering insights into their behavior at elevated temperatures. []

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